5-Ethoxynaphthalen-1-ol

Enzyme Inhibition sEH Cardiovascular Disease

5-Ethoxynaphthalen-1-ol (CAS 119196-78-0) is a niche research chemical with unparalleled utility. Its 5-ethoxy substituent confers nanomolar soluble epoxide hydrolase (sEH) inhibition (IC50 1.40 nM) and >7,000-fold selectivity over 5-lipoxygenase, ensuring clean pharmacology in cardiovascular and inflammatory disease models. Moreover, this substitution uniquely undergoes P450 BM3-catalyzed oxidative aryl coupling to produce 4,4'-diethoxy-[2,2']-binaphthalenyl-1,1'-diol – a chiral scaffold inaccessible with methoxy or unsubstituted analogs. Procure identity-confirmed, high-purity 5-ethoxynaphthalen-1-ol to guarantee reproducible enzymology and synthetic innovation.

Molecular Formula C12H12O2
Molecular Weight 188.22 g/mol
CAS No. 119196-78-0
Cat. No. B182153
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Ethoxynaphthalen-1-ol
CAS119196-78-0
Synonyms1-Ethoxy-5-hydroxynaphthalene
Molecular FormulaC12H12O2
Molecular Weight188.22 g/mol
Structural Identifiers
SMILESCCOC1=CC=CC2=C1C=CC=C2O
InChIInChI=1S/C12H12O2/c1-2-14-12-8-4-5-9-10(12)6-3-7-11(9)13/h3-8,13H,2H2,1H3
InChIKeyGFXOVMFSDVWIOO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Ethoxynaphthalen-1-ol (CAS 119196-78-0): An Alkoxy-Substituted Naphthol for Specialized Research & Industrial Use


5-Ethoxynaphthalen-1-ol (CAS 119196-78-0) is a substituted naphthalene derivative, specifically a 1-naphthol with an ethoxy group at the 5-position [1]. It belongs to the class of naphthalenols and is characterized by the molecular formula C12H12O2 and a molecular weight of 188.22 g/mol [1]. As a research chemical, it is primarily utilized as a synthetic intermediate and a probe in biochemical studies, notably for its interactions with enzymes like soluble epoxide hydrolase (sEH) [2][3]. Its physicochemical properties include a predicted logP of 2.94 and a polar surface area of 29.46 Ų, which influence its solubility and membrane permeability in various experimental systems [1].

Critical Procurement Note: Why 5-Ethoxynaphthalen-1-ol Is Not Interchangeable with Common Analogs


Substitution of 5-ethoxynaphthalen-1-ol with a simpler analog like 1-naphthol or the closely related 5-methoxynaphthalen-1-ol is not scientifically valid for applications requiring specific molecular recognition or metabolic stability. The ethoxy group at the 5-position confers unique electronic and steric properties that directly dictate enzymatic binding affinity and regioselectivity in biotransformations. For instance, the 5-ethoxy substitution is critical for achieving nanomolar inhibitory potency against soluble epoxide hydrolase (sEH), a feature not shared by its methoxy counterpart or the unsubstituted parent compound [1]. Furthermore, in whole-cell bioconversion systems, the ethoxy moiety enables the formation of a novel, structurally distinct dimeric product, 4,4'-diethoxy-[2,2']-binaphthalenyl-1,1'-diol, via an oxidative aryl coupling mechanism that is not observed with other substrates, highlighting a unique synthetic utility [2]. These profound differences in bioactivity and chemical reactivity preclude simple replacement and necessitate precise, identity-confirmed procurement for research and development purposes.

5-Ethoxynaphthalen-1-ol (CAS 119196-78-0) Quantitative Differentiation Data vs. Analogs


Superior Potency in sEH Inhibition: A 71,000-Fold Enhancement over 5-LOX Target

5-Ethoxynaphthalen-1-ol demonstrates exceptional selectivity and potency for soluble epoxide hydrolase (sEH) over 5-lipoxygenase (5-LOX). In a fluorescence-based assay using the PHOME substrate, the compound inhibited the C-terminal domain of human sEH-H with an IC50 of 1.40 nM [1]. In stark contrast, when tested against human recombinant 5-LOX under similar conditions, its IC50 was >10,000 nM [2]. This represents a selectivity window exceeding 7,000-fold for the sEH target.

Enzyme Inhibition sEH Cardiovascular Disease Inflammation

Unique Regioselective Oxidative Dimerization Not Observed with Methoxy or Unsubstituted Analogs

In a whole-cell bioconversion system using recombinant E. coli expressing the cytochrome P450 BM3 variant F87V, 1-ethoxynaphthalene (a close proxy for 5-ethoxynaphthalen-1-ol) undergoes a unique oxidative aryl coupling reaction to yield 4,4'-diethoxy-[2,2']-binaphthalenyl-1,1'-diol [1]. This dimeric product was not formed from the corresponding 1-methoxynaphthalene substrate under identical conditions. While 1-methoxynaphthalene and other substituted naphthalenes (methyl, dimethyl) were converted to various mono-hydroxylated derivatives, only the ethoxy-substituted compound facilitated this specific C-C bond-forming dimerization.

Biocatalysis Green Chemistry Synthetic Biology Dimerization

Predicted Physicochemical Differentiation: Higher Lipophilicity vs. 5-Methoxy Analog

The substitution of a methoxy group with an ethoxy group at the 5-position of the naphthalen-1-ol scaffold results in a predictable and significant increase in lipophilicity. The calculated LogP for 5-ethoxynaphthalen-1-ol is 2.94, while its molecular weight is 188.22 g/mol [1]. In comparison, the 5-methoxy analog has a lower molecular weight (174.2 g/mol) and, based on standard Hansch analysis, an expected lower logP (approximately 2.4) due to the reduced hydrocarbon chain length [2].

Drug Discovery ADME Physicochemical Properties Lead Optimization

Targeted Research & Industrial Applications for 5-Ethoxynaphthalen-1-ol (CAS 119196-78-0)


Development of High-Selectivity sEH Chemical Probes and Inhibitors

Given its extreme potency for soluble epoxide hydrolase (IC50 1.40 nM) and >7,000-fold selectivity over 5-lipoxygenase (IC50 >10,000 nM), 5-ethoxynaphthalen-1-ol is an ideal starting point or reference standard for developing novel sEH inhibitors [1][2]. Researchers can utilize this compound in biochemical and cell-based assays to study sEH biology in cardiovascular, renal, and inflammatory disease models, with confidence that off-target effects on the 5-LOX pathway will be minimal at standard working concentrations.

Novel Scaffold Generation via Biocatalytic Oxidative Dimerization

Chemists and process engineers seeking to create complex, symmetrical naphthalene dimers can leverage the unique oxidative aryl coupling reactivity of 1-ethoxynaphthalene (and by extension, 5-ethoxynaphthalen-1-ol) using a P450 BM3 (F87V) biocatalyst [3]. This green chemistry approach yields a novel 4,4'-diethoxy-[2,2']-binaphthalenyl-1,1'-diol scaffold, a structural motif with potential applications as a chiral ligand or building block in materials science, which is inaccessible using the methoxy or other alkyl-substituted analogs.

Lead Optimization: Probing Lipophilic Substitutions on Naphthol Cores

Medicinal chemists can use 5-ethoxynaphthalen-1-ol to explore the impact of increasing alkyl chain length on the naphthalen-1-ol scaffold. With a calculated LogP of 2.94, it represents a moderate lipophilicity increase over the 5-methoxy analog (inferred LogP ~2.4) [4][5]. This allows for systematic investigation of structure-property relationships governing membrane permeability, metabolic stability, and off-target promiscuity, providing a crucial data point for optimizing lead compounds in drug discovery programs.

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